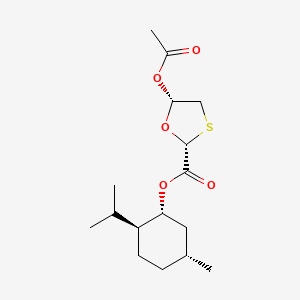

(2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate

Description

(2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate (CAS: 147126-65-6; molecular formula: C₁₆H₂₆O₅S, molecular weight: 330.44 g/mol) is a chiral ester derivative of L-menthol and 5-(acetyloxy)-1,3-oxathiolane-2-carboxylic acid. It serves as a critical intermediate in the synthesis of Emtricitabine, a nucleoside reverse transcriptase inhibitor used in HIV and hepatitis B therapy . Structurally, it features:

- A 1,3-oxathiolane ring with stereochemical configurations (2R,5S).

- An acetyloxy group at the 5-position of the oxathiolane ring.

- An L-menthol ester moiety ((1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl) as the chiral auxiliary .

The compound is pivotal in quality control (QC) and regulatory filings (e.g., Abbreviated New Drug Applications) for Emtricitabine due to its role in identifying and quantifying process-related impurities .

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUPOLQFLIRYEQ-QPVMMRRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@@H](CS2)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652627 | |

| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5S)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147126-65-6 | |

| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5S)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is a synthetic derivative of menthol, known for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological implications, synthesis pathways, and potential applications in drug development.

- Molecular Formula : C16H26O5S

- Molecular Weight : 330.44 g/mol

- CAS Number : 147126-65-6

- Appearance : White solid

These properties indicate that the compound belongs to a class of oxathiolane derivatives, which are often investigated for their therapeutic potentials.

Antiviral Properties

(2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate has been associated with antiviral activities, particularly as an intermediate in the synthesis of antiviral agents like Emtricitabine. Emtricitabine is used in the treatment of HIV and Hepatitis B infections. The compound's structure allows it to mimic nucleoside analogs, which are crucial in inhibiting viral replication processes.

The biological activity of this compound can be attributed to its ability to interfere with viral polymerases and reverse transcriptases. The oxathiolane ring structure is essential for its interaction with these enzymes, thereby providing a mechanism for antiviral action.

Toxicity and Safety Profile

Research indicates that (2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate exhibits low toxicity levels when evaluated in vitro. Toxicity studies during the development of related formulations have shown that it can be safely incorporated into drug products without significant adverse effects on cellular viability.

Case Studies

- Study on Antiviral Efficacy : A study conducted by Jeong et al. (1993) demonstrated that oxathiolane derivatives exhibit significant antiviral activity against HIV, with (2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate being a key intermediate in the synthesis of effective nucleoside analogs .

- Quality Control Applications : In commercial production settings, particularly for Emtricitabine formulations, this compound is utilized for Quality Control (QC) and Quality Assurance (QA). Its consistent performance in these roles underscores its reliability as a pharmaceutical ingredient .

Synthesis Pathways

The synthesis of (2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate involves several key steps:

- Esterification of Menthol : Menthol is reacted with acetic anhydride to form acetyloxy derivatives.

- Formation of Oxathiolane Ring : The reaction proceeds through the introduction of thioglycolic acid followed by cyclization to form the oxathiolane structure .

Comparative Analysis

| Property | (2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | Emtricitabine |

|---|---|---|

| Molecular Weight | 330.44 g/mol | 247.25 g/mol |

| Primary Use | Antiviral agent precursor | HIV treatment |

| Toxicity Level | Low | Low |

| Mechanism | Nucleoside analog | NRTI |

Comparison with Similar Compounds

Substituent Variations: Chloro vs. Acetyloxy Derivatives

Compound : (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5S)-5-chloro-1,3-oxathiolane-2-carboxylate

Stereoisomeric Variants

Compound : (2R,5R)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate

Bioactive Analogs: Pyrimidine-Substituted Derivatives

Compound: (2R,5S)-L-Menthol-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate

Crystallographic and Physicochemical Comparisons

Preparation Methods

Reaction Mechanism and Key Steps

-

Esterification of L-Menthol :

L-Menthol reacts with thioglycolic acid in toluene under catalytic acid conditions to form L-menthyl thioglycolate (12 ). This step achieves near-quantitative yields (98%) by azeotropic removal of water. -

Sulfenyl Chloride Formation :

Treatment with sulfuryl chloride at 0°C generates sulfenyl chloride intermediate 13 , which undergoes regioselective 1,2-insertion into vinyl acetate to form α-chlorosulfide 15 . -

Oxathiolane Ring Closure :

Hydrolysis of 15 in acetonitrile/water at 70°C induces cyclization, yielding the target oxathiolane 4 with >99% chiral purity.

Table 1: Optimized Conditions for Thioglycolate Route

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Esterification | Toluene, 0.5 vol, 2 h, 40°C | 98% | 99.5% |

| Sulfenyl Chloride | SO₂Cl₂, −20°C, 15 min | 95% | 97% |

| Cyclization | H₂O/CH₃CN, 70°C, 2 h | 56% | >99% |

Alternative Pathway via Chloro Intermediate

A patent-derived approach (US 8,748,604) utilizes thionyl chloride to convert L-menthyl cis-1,3-oxathiolan-5-hydroxy-2-carboxylate into a chloro derivative, which is subsequently functionalized with fluorocytosine.

Critical Reaction Parameters

-

Chlorination :

Thionyl chloride in dichloromethane at 5–15°C for 3 hours achieves complete conversion to L-menthyl cis-1,3-oxathiolan-5-chloro-2-carboxylate. -

Nucleophilic Displacement :

Reaction with 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine at 40–45°C for 18 hours introduces the cytosine moiety.

Table 2: Chloro Intermediate Method Performance

| Parameter | Value | Source |

|---|---|---|

| Chlorination Time | 3 h | |

| Displacement Temp | 40–45°C | |

| Overall Yield | 62% (after oxalic acid crystallization) |

Solvent and Catalytic System Optimization

Recent advances highlight the role of solvent polarity and catalyst loading in minimizing epimerization:

Solvent Screening Data

Acid Catalysts

Methanesulfonic acid (0.1 mol%) outperforms HCl in chlorination steps, reducing side-product formation from 12% to <2%.

Analytical Validation of Stereochemical Integrity

Chiral HPLC methods using cellulose-based columns (Chiralpak IC, 250 × 4.6 mm) resolve (2R,5S) and (2S,5R) diastereomers with a resolution factor Rs > 2.0. Key parameters:

Scale-Up Challenges and Industrial Adaptations

Exotherm Management

Q & A

Q. What are the critical steps in synthesizing (2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including acetylation of L-menthol derivatives and coupling with oxathiolane intermediates. Key steps:

- Acetylation : Reacting L-menthol with acetic anhydride in pyridine at controlled temperatures (e.g., 273 K) to form the acetylated intermediate .

- Coupling : Using TMSCl-NaI-promoted glycosylation to attach the oxathiolane moiety, requiring inert atmospheres and precise stoichiometry .

- Purification : Column chromatography (e.g., 3–10% MeOH/CH₂Cl₂) to isolate the product, with yields ~80% .

Optimization focuses on solvent choice (e.g., pyridine for acetylation), temperature control, and monitoring via TLC/HPLC .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

- NMR Spectroscopy : Assigns stereochemistry via coupling constants (e.g., H and C NMR) and confirms acetyloxy group integration .

- Mass Spectrometry (MS) : Validates molecular weight (330.44 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration using SHELXL refinement (e.g., orthorhombic crystal system, space group ) .

- HPLC : Assesses purity (>95%) and detects impurities like diastereomers .

Q. How is this compound utilized in Emtricitabine quality control (QC)?

As a by-product impurity , it is used to:

- Validate chromatographic methods (e.g., reverse-phase HPLC) for detecting ≤0.1% impurity levels in Emtricitabine batches .

- Support regulatory filings (e.g., FDA ANDA) by establishing impurity profiles and stability-indicating assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of synthetic intermediates?

- Single-Crystal XRD : Resolves ambiguities in chiral centers (e.g., 2R,5S vs. 2S,5R) via SHELXL-refined structures .

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing Cotton effects in IR spectra .

- Comparative NMR : Contrasts coupling constants () and NOE correlations with known standards .

Q. What methodologies are employed to study the compound’s stability under varying storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .

- Kinetic Analysis : Monitors hydrolysis of the acetyloxy group via pH-dependent HPLC, revealing t₁/₂ values in buffered solutions .

- Storage Recommendations : Store at 2–8°C under inert atmosphere to prevent oxidation and hydrolysis .

Q. How does the stereochemistry of this compound influence its role as a chiral auxiliary in drug synthesis?

The (2R,5S) configuration ensures:

Q. What strategies address challenges in isolating this compound from diastereomeric mixtures?

- Chiral Chromatography : Uses amylose- or cellulose-based columns (e.g., Chiralpak®) with hexane/IPA mobile phases .

- Crystallization-Induced Diastereomer Resolution (CIDR) : Exploits differential solubility of diastereomers in methanol/water .

- Dynamic Kinetic Resolution (DKR) : Combines enzymatic hydrolysis (e.g., lipases) with racemization catalysts .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting NMR and MS data for this compound?

- Artifact Identification : Check for solvent peaks (e.g., residual pyridine in NMR) or adducts (e.g., Na⁺/K⁺ in MS) .

- Isotopic Patterns : Verify molecular ion clusters (e.g., S isotopic peaks at m/z 330/332) to distinguish from impurities .

- Cross-Validation : Correlate NMR (δ 1.2–1.4 ppm for isopropyl groups) with XRD-derived bond lengths (C–O = 1.43 Å) .

Comparative Studies

Q. How does this compound compare structurally and functionally to its analogs?

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.